molecular formula C16H9Cl3FN3S B14873181 (Z)-2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole

(Z)-2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole

Cat. No.: B14873181
M. Wt: 400.7 g/mol
InChI Key: MOXVVMQXKIZUME-YXSASFKJSA-N
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Description

(Z)-2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This compound is characterized by the presence of multiple halogen atoms, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization with 2,4-dichlorophenyl isothiocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, particularly at the thiazole ring or the hydrazinyl group.

    Reduction: Reduction reactions could target the double bond in the benzylidene group or the nitro groups if present.

    Substitution: Halogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential antimicrobial and anticancer activities. The presence of halogen atoms and the thiazole ring can enhance the compound’s ability to interact with biological targets.

Medicine

Potential medicinal applications might include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could be a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, inhibiting their activity. The halogen atoms might enhance binding affinity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorobenzylidene)hydrazinyl)-4-phenylthiazole
  • 2-(2-fluorobenzylidene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole
  • 2-(2-(2-chlorobenzylidene)hydrazinyl)-4-(2,4-difluorophenyl)thiazole

Uniqueness

The uniqueness of (Z)-2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole lies in its specific combination of halogen atoms and the thiazole ring. This combination can result in distinct chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C16H9Cl3FN3S

Molecular Weight

400.7 g/mol

IUPAC Name

N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H9Cl3FN3S/c17-9-4-5-10(13(19)6-9)15-8-24-16(22-15)23-21-7-11-12(18)2-1-3-14(11)20/h1-8H,(H,22,23)/b21-7-

InChI Key

MOXVVMQXKIZUME-YXSASFKJSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N\NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F

Origin of Product

United States

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